molecular formula C24H42N4O4 B8248805 2,5-Bis(octyloxy)terephthalohydrazide

2,5-Bis(octyloxy)terephthalohydrazide

Cat. No.: B8248805
M. Wt: 450.6 g/mol
InChI Key: WKIHIEFVWVUJKX-UHFFFAOYSA-N
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Description

2,5-Bis(octyloxy)terephthalohydrazide is an organic compound with the molecular formula C24H42N4O4 and a molecular weight of 450.61 g/mol . This compound is characterized by the presence of two octyloxy groups attached to a terephthalohydrazide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,5-Bis(octyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with octyl bromide in the presence of a base to form 2,5-bis(octyloxy)terephthalic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Chemical Reactions Analysis

2,5-Bis(octyloxy)terephthalohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis(octyloxy)terephthalohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(octyloxy)terephthalohydrazide involves its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and reactivity of the compound, making it useful in various applications. The molecular pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

2,5-Bis(octyloxy)terephthalohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific octyloxy groups, which provide distinct hydrophobic properties and influence its interactions in various environments .

Properties

IUPAC Name

2,5-dioctoxybenzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O4/c1-3-5-7-9-11-13-15-31-21-17-20(24(30)28-26)22(18-19(21)23(29)27-25)32-16-14-12-10-8-6-4-2/h17-18H,3-16,25-26H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIHIEFVWVUJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCCC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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